

Synthesis of N-tert-Butyldiethanolamine from tert-butylamine and ethylene oxide

Author: BenchChem Technical Support Team. **Date:** December 2025

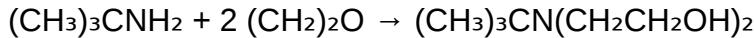
Compound of Interest

Compound Name: **N-tert-Butyldiethanolamine**

Cat. No.: **B146128**

[Get Quote](#)

Synthesis of N-tert-Butyldiethanolamine: A Technical Guide


For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of **N-tert-Butyldiethanolamine** from tert-butylamine and ethylene oxide. The following sections provide a comprehensive overview of the reaction, including experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

Reaction Overview and Mechanism

N-tert-Butyldiethanolamine is synthesized through the ethoxylation of tert-butylamine. This reaction involves the nucleophilic attack of the nitrogen atom in tert-butylamine on the carbon atom of the ethylene oxide ring, leading to the ring-opening of the epoxide. This process occurs sequentially, with the initial formation of N-tert-butylaminoethanol, which then undergoes a second ethoxylation to yield the final product, **N-tert-Butyldiethanolamine**.

The reaction is typically carried out in a reactor under controlled temperature and pressure. A catalyst is employed to enhance the reaction rate and selectivity. The overall chemical equation for the synthesis is as follows:

Experimental Protocols

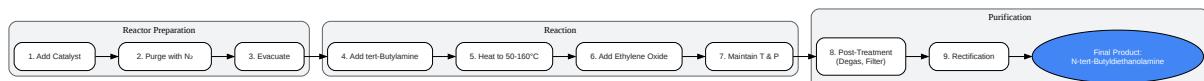
A common synthetic method involves charging a reactor with a catalyst, followed by the removal of air by nitrogen purging and subsequent vacuum application.^[1] Metered tert-butylamine is then introduced, and the reactor is heated.^[1] Ethylene oxide is slowly added while maintaining the desired reaction temperature and pressure.^[1] Upon completion of the reaction, the mixture undergoes post-treatment and purification to isolate the **N-tert-Butyldiethanolamine**.^[1]

Detailed Steps:

- Reactor Preparation: A catalyst is placed into the reactor. The reactor is then purged with nitrogen to replace the air, followed by evacuation to a pressure between -0.1 MPa and -0.03 MPa.^[1]
- Reactant Addition: A measured amount of tert-butylamine is added to the reactor.^[1]
- Reaction Conditions: The temperature in the reactor is raised to between 50-160°C. Ethylene oxide is then slowly introduced, ensuring the temperature is maintained within the 50-160°C range. The pressure is kept between 0-0.8 MPa.^[1]
- Reaction Completion: The addition of ethylene oxide continues until the reaction is complete, resulting in a mixture containing **N-tert-Butyldiethanolamine**.^[1]
- Post-Treatment: The resulting mixture undergoes post-treatment, which may include degassing and filtration to obtain a crude product.^[1]
- Purification: The crude product is purified by rectification (distillation) to obtain the final **N-tert-Butyldiethanolamine**.^[1]

Quantitative Data Summary

The following tables summarize the quantitative data from two example syntheses described in the literature.


Table 1: Reaction Parameters

Parameter	Example 1	Example 2
Reactants		
tert-Butylamine	600g	850g
Ethylene Oxide	723g	768g
Catalyst		
Type	Tin Tetrachloride	Lithium Chloride
Amount	0.8g	49mg
Reaction Conditions		
Temperature	80°C	160°C
Initial Pressure	-0.09 MPa	-0.09 MPa
Purification		
Rectification Pressure	-0.09 MPa	-0.09 MPa
Collection Temperature	196-200°C	196-200°C
Yield		
Product Mass	1305g	1270g
Yield Percentage	82%	96%

Data sourced from patent CN103373930A.[[1](#)]

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **N-tert-Butyldiethanolamine**.

Catalyst Selection

The choice of catalyst is crucial for an efficient reaction. Catalysts can be selected from Lewis acids, alkali-metal oxyhydroxides, or alkaline-earth metal oxyhydroxides.^[1] The amount of catalyst used is typically in the range of 0.01-5% of the molar weight of tert-butylamine.^[1]

Stoichiometry

The molar ratio of ethylene oxide to tert-butylamine is a key parameter that influences the product distribution. A molar ratio of 1.5-2.5 (ethylene oxide to tert-butylamine) is generally preferred to favor the formation of the di-substituted product, **N-tert-Butyldiethanolamine**.^[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN103373930A - Synthetic method of N-tert-butyl diethanolamine - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Synthesis of N-tert-Butyldiethanolamine from tert-butylamine and ethylene oxide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b146128#synthesis-of-n-tert-butyldiethanolamine-from-tert-butylamine-and-ethylene-oxide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com